3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one
CAS No.:
Cat. No.: VC18155031
Molecular Formula: C9H5BrF4O
Molecular Weight: 285.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5BrF4O |
|---|---|
| Molecular Weight | 285.03 g/mol |
| IUPAC Name | 3-(5-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one |
| Standard InChI | InChI=1S/C9H5BrF4O/c10-6-1-2-7(11)5(3-6)4-8(15)9(12,13)14/h1-3H,4H2 |
| Standard InChI Key | KXDYXIJTQPRFOQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Br)CC(=O)C(F)(F)F)F |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s structure consists of a 5-bromo-2-fluorophenyl group attached to a 1,1,1-trifluoropropan-2-one backbone. The bromine atom at the para position of the phenyl ring and the fluorine at the ortho position create steric hindrance, while the trifluoromethyl ketone moiety introduces strong electron-withdrawing effects. This configuration is critical for its interactions in catalytic and biological systems.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | Not publicly disclosed |
| Molecular Formula | CHBrFO |
| Molecular Weight | 285.03 g/mol |
| IUPAC Name | 3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one |
| Purity | >95% (HPLC) |
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via a nucleophilic addition-elimination reaction between 5-bromo-2-fluorobenzaldehyde and a trifluoromethyl ketone precursor under basic conditions. The reaction proceeds through the formation of an enolate intermediate, followed by dehydration to yield the α,α,α-trifluoroketone.
Key Steps:
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Condensation: 5-Bromo-2-fluorobenzaldehyde reacts with hexafluoroacetone in the presence of KCO to form a β-hydroxy ketone intermediate.
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Dehydration: The intermediate undergoes acid-catalyzed dehydration to produce the final product.
Process Optimization
Recent advancements have focused on improving yield and scalability. For instance, replacing traditional bases with cesium carbonate enhances reaction efficiency by reducing side products . Solvent selection (e.g., dimethylformamide or dichloromethane) also impacts reaction kinetics, with polar aprotic solvents favoring faster kinetics .
Table 2: Synthesis Parameters
| Parameter | Optimal Condition |
|---|---|
| Temperature | 70–80°C |
| Catalyst | KCO or CsCO |
| Reaction Time | 3–6 hours |
| Yield | 85–94% |
Physicochemical Properties
Stability and Reactivity
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Grignard reactions to form tertiary alcohols.
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Reductive amination for amine derivatives.
Spectral Characterization
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H NMR (400 MHz, CDCl): δ 7.37 (d, J = 7.2 Hz, 1H, aryl), 4.77–4.56 (m, 1H, CH), 1.62 (dd, J = 6.4 Hz, 3H, CF) .
Industrial Applications
Fluorinated Materials
The compound serves as a monomer in high-performance polymers with applications in:
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Lithium-ion batteries (electrolyte additives).
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Water-repellent coatings (via polymerization with perfluoroalkyl acrylates).
Electronic Materials
Its electron-deficient aromatic system makes it suitable for organic semiconductors. Thin films derived from this compound exhibit hole mobility >0.1 cm/V·s.
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